molecular formula C19H20N2O3 B2963673 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylbenzamide CAS No. 921793-42-2

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylbenzamide

Cat. No.: B2963673
CAS No.: 921793-42-2
M. Wt: 324.38
InChI Key: OTRORASIQCVJGQ-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylbenzamide is a benzoxazepine derivative characterized by a seven-membered heterocyclic core fused with a benzene ring. Key structural features include:

  • 3,3-dimethyl substituents on the benzoxazepin ring, which may enhance steric stability.
  • A 4-oxo (keto) group that contributes to hydrogen-bonding interactions.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-6-4-5-7-14(12)17(22)20-13-8-9-16-15(10-13)21-18(23)19(2,3)11-24-16/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRORASIQCVJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the benzoxazepine ring, followed by the introduction of the dimethyl and oxo groups. The final step involves the attachment of the 2-methylbenzamide moiety. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Modifications: Substituents on the Benzoxazepin Ring

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide ()
  • Structural Differences :
    • 5-Ethyl group replaces hydrogen at the 5-position.
    • 2,6-Difluorobenzamide vs. 2-methylbenzamide.
  • Implications: The ethyl group may alter ring conformation or receptor binding.
  • Molecular Data: Property Value Molecular formula C₂₀H₂₀F₂N₂O₃ Monoisotopic mass 374.144 Da
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)adamantane-1-carboxamide ()
  • Structural Differences :
    • Adamantane-1-carboxamide replaces 2-methylbenzamide.
  • Implications :
    • Adamantane’s lipophilicity may improve blood-brain barrier penetration.
    • Bulkier substituent could reduce solubility but enhance target specificity.

Functional Group Variations: Benzamide vs. Acetamide

N-benzyl-2-(7-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide ()
  • Structural Differences :
    • Acetamide group replaces benzamide.
    • N-benzyl substitution introduces a flexible linker.
  • Implications :
    • Reduced aromaticity may decrease π-π stacking interactions.
    • The benzyl group could modulate steric effects or solubility.
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide ()
  • Structural Differences :
    • 4-Methoxyphenyl acetamide moiety.
  • Acetamide’s smaller size may improve solubility compared to benzamide.
  • Molecular Data :

    Property Value
    Molecular formula C₂₂H₂₆N₂O₄
    Average mass 382.453 Da

Hydrogen Bonding and Crystallography

  • Hydrogen Bond Patterns ():
    • The 4-oxo group in the target compound likely participates in hydrogen bonding, influencing crystal packing or target interactions.
    • Comparisons with adamantane or fluorinated analogs may reveal differences in supramolecular assembly.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylbenzamide is a complex organic compound that has garnered attention for its potential therapeutic applications due to its unique structural characteristics. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazepine ring system, characterized by the presence of nitrogen and oxygen atoms in a seven-membered structure. The molecular formula is C22H26N2O4C_{22}H_{26}N_{2}O_{4}, with a molecular weight of approximately 382.45 g/mol. Its structure includes dimethyl and oxo groups that contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. These targets may include:

  • Enzymes : The compound may inhibit or modulate enzyme activities that are critical in various metabolic pathways.
  • Receptors : It could interact with neurotransmitter receptors or other membrane-bound proteins, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus4
Salmonella paratyphi5
Pseudomonas aeruginosa5
Metallo β-lactamase resistant strains8

These results suggest that the compound may possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research has also explored the anticancer potential of benzoxazepine derivatives. Studies indicate that these compounds can induce apoptosis in cancer cells by:

  • Modulating cell cycle progression.
  • Inhibiting angiogenesis.
  • Triggering oxidative stress pathways.

The specific mechanisms remain under investigation but suggest promising avenues for cancer therapy .

Case Studies

  • Alzheimer's Disease Research : A study highlighted the potential of benzoxazepine derivatives in modulating gamma-secretase activity related to amyloid-beta peptide production in Alzheimer's disease models. This modulation could lead to reduced neurotoxicity associated with amyloid plaques .
  • Antibacterial Efficacy : In a comparative study of various bioactive compounds derived from natural sources, the benzoxazepine derivative demonstrated superior efficacy against multidrug-resistant organisms compared to traditional antibiotics .

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